

# Application Note & Protocols for Structural Elucidation and Purity Assessment

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## Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)methanol

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Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: **(6-Chloroquinolin-8-yl)methanol** is a key heterocyclic building block, serving as a precursor in the synthesis of various pharmacologically active compounds. Its precise structure and purity are paramount to ensure the integrity and reproducibility of downstream applications, from medicinal chemistry to materials science. This document provides a comprehensive suite of analytical methods designed for the unambiguous characterization of this compound. The protocols herein are not merely procedural; they are grounded in the fundamental principles of each technique, offering insights into the causality behind experimental choices. This approach ensures that the methods are not only followed but understood, empowering researchers to adapt and troubleshoot effectively. By integrating data from multiple orthogonal techniques, we establish a self-validating system for the complete and reliable characterization of **(6-Chloroquinolin-8-yl)methanol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **(6-Chloroquinolin-8-yl)methanol** is presented below. This data serves as a primary reference for sample handling and interpretation of analytical results.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO	[1]
Molecular Weight	193.63 g/mol	Calculated
CAS Number	28670-73-7	[2]
Appearance	Solid (form may vary)	
Solubility	Soluble in solvents like DMSO, Methanol, Chloroform	General Knowledge

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For **(6-Chloroquinolin-8-yl)methanol**, <sup>1</sup>H and <sup>13</sup>C NMR are essential to confirm the connectivity and chemical environment of each atom.

### Rationale for Experimental Choices

- **Solvent Selection:** Deuterated chloroform (CDCl<sub>3</sub>) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent alternative, particularly for its ability to resolve hydroxyl (-OH) protons through hydrogen bonding, preventing rapid exchange and allowing for clearer signal observation.
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for <sup>1</sup>H and <sup>13</sup>C NMR, offering a sharp, inert reference signal.[3]

### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **(6-Chloroquinolin-8-yl)methanol** and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Instrument Setup: The analysis should be performed on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]
- Data Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on sample concentration.
  - A relaxation delay (d1) of 1-2 seconds is generally sufficient.

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrument Setup: Use the same spectrometer.
- Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical spectral width: 0 to 160 ppm.
  - Number of scans: 512-2048 or more to achieve a good signal-to-noise ratio.
  - A relaxation delay of 2 seconds is standard.

## Expected Data and Interpretation

The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provides a complete picture of the molecule's structure. The expected chemical shifts are summarized below, based on known data for quinoline derivatives.[4][5][6][7]

<sup>1</sup> H NMR Data (Predicted)		<sup>13</sup> C NMR Data (Predicted)	
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~8.9 (dd)	H2	~150	C2
~7.4 (dd)	H3	~122	C3
~8.1 (dd)	H4	~136	C4
~7.6 (d)	H5	~128	C5
-	C6 (Cl-substituted)	~130	C6
~7.8 (d)	H7	~127	C7
-	C8 (CH <sub>2</sub> OH-substituted)	~138	C8
~5.0 (s)	-CH <sub>2</sub> OH	~60	-CH <sub>2</sub> OH
Variable (br s)	-CH <sub>2</sub> OH	~148	C8a
~128	C4a		

Note: d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet. Coupling constants (J values) will further confirm proton-proton proximities.

## Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and aids in confirming its elemental composition. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine.

## Rationale for Experimental Choices

- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like **(6-Chloroquinolin-8-yl)methanol** and is easily coupled with liquid chromatography (LC-MS).<sup>[8]</sup> It typically produces the protonated molecular ion [M+H]<sup>+</sup>.

- Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, allowing for the confident determination of the elemental formula from the exact mass.

## Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Chromatography (Optional but Recommended): Use a simple HPLC method (see Section 3.0) to introduce the sample into the mass spectrometer. This ensures that the analysis is performed on a pure peak.
- Mass Spectrometer Setup:
  - Mode: Positive ion ESI.
  - Mass Range: Scan from m/z 50 to 500.
  - Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.
- Data Acquisition: Acquire full scan data.

## Expected Data and Interpretation

- Molecular Ion Peak: The primary peak of interest will be the protonated molecule,  $[M+H]^+$ , at m/z 194.
- Isotopic Pattern: Chlorine has two major isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). This results in a characteristic isotopic pattern for the molecular ion:
  - A peak at m/z 194.03 corresponding to  $[\text{C}_{10}\text{H}_9^{35}\text{ClNO}]^+$ .
  - A peak at m/z 196.03 corresponding to  $[\text{C}_{10}\text{H}_9^{37}\text{ClNO}]^+$ , with an intensity approximately one-third of the m/z 194 peak. This pattern is a definitive indicator of the presence of a single chlorine atom.<sup>[9]</sup>

- Fragmentation: Key fragments may include the loss of water ( $[M+H-H_2O]^+$  at  $m/z$  176) or the loss of the hydroxymethyl group ( $[M+H-CH_2OH]^+$  at  $m/z$  163).

## High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradants.

### Rationale for Experimental Choices

- Stationary Phase: A C18 column is the most versatile and widely used reversed-phase column, offering excellent retention and separation for moderately polar compounds like quinoline derivatives.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range for elution.[\[12\]](#) An acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to protonate the quinoline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[\[12\]](#)
- Detection: The conjugated quinoline ring system exhibits strong UV absorbance. A detection wavelength of ~250 nm is typically effective for sensitive detection.[\[11\]](#)

### Experimental Protocol: Reversed-Phase HPLC

- System Preparation:
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.

- Detector: UV-Vis at 250 nm.
- Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
- Gradient Elution: A gradient method is recommended to ensure the elution of any impurities with different polarities.

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
17.0	10	90
17.1	90	10
20.0	90	10

- Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

## Complementary Spectroscopic Techniques

While NMR and MS provide the core structural information, FTIR and UV-Vis spectroscopy offer valuable complementary data to confirm functional groups and electronic properties.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[13\]](#)

- Protocol:
  - Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
  - Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .[\[5\]](#)

- Expected Data:

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretch (alcohol)
3100-3000	Aromatic C-H stretch
1600-1450	Aromatic C=C and C=N ring stretches
1150-1050	C-O stretch (primary alcohol)
850-750	C-Cl stretch

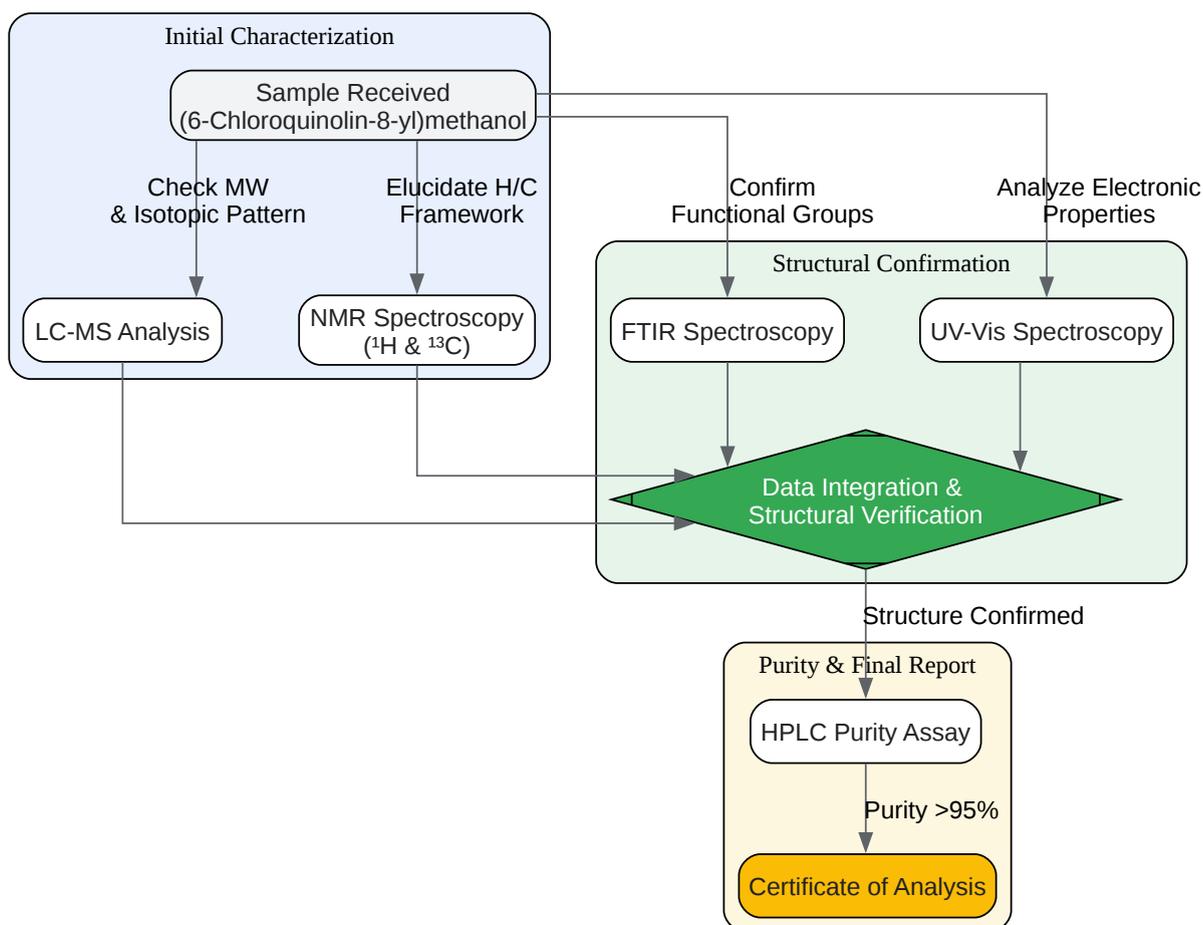
## UV-Vis Spectroscopy

This technique measures the absorption of UV and visible light, providing information on the electronic transitions within conjugated systems.[14]

- Protocol:
  - Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.[15]
  - Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
- Expected Data: The quinoline ring system will produce characteristic absorption maxima ( $\lambda_{max}$ ). Expect strong absorptions in the 230-280 nm range, with possible weaker absorptions at longer wavelengths, corresponding to  $\pi \rightarrow \pi^*$  transitions.[16]

## Integrated Analytical Workflow

The effective characterization of **(6-Chloroquinolin-8-yl)methanol** relies on the logical integration of these techniques. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.



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Caption: Integrated workflow for the characterization of **(6-Chloroquinolin-8-yl)methanol**.

This multi-faceted approach ensures the generation of a robust and reliable data package, confirming the identity, structure, and purity of **(6-Chloroquinolin-8-yl)methanol**, thereby

upholding the highest standards of scientific integrity for its use in research and development.

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